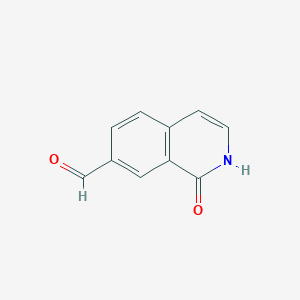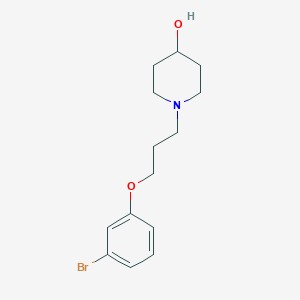![molecular formula C15H17N5O B1388169 N-[3-(5-amino-4-cyano-1-phenylpyrazol-3-yl)propyl]acetamide CAS No. 1197545-26-8](/img/structure/B1388169.png)
N-[3-(5-amino-4-cyano-1-phenylpyrazol-3-yl)propyl]acetamide
Vue d'ensemble
Description
N-[3-(5-amino-4-cyano-1-phenylpyrazol-3-yl)propyl]acetamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, features a unique structure that includes an amino group, a cyano group, and a phenyl group attached to a pyrazole ring, making it a valuable building block for the synthesis of various heterocyclic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-amino-4-cyano-1-phenylpyrazol-3-yl)propyl]acetamide typically involves the reaction of 5-amino-1-phenylpyrazole-4-carbonitrile with acetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or dimethylformamide (DMF). The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recycling and waste minimization strategies are employed to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(5-amino-4-cyano-1-phenylpyrazol-3-yl)propyl]acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-[3-(5-amino-4-cyano-1-phenylpyrazol-3-yl)propyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and dyes
Mécanisme D'action
The mechanism of action of N-[3-(5-amino-4-cyano-1-phenylpyrazol-3-yl)propyl]acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The amino and cyano groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit enzyme activity or block receptor signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-1-phenylpyrazole-4-carbonitrile
- 5-Amino-4-cyano-1-phenyl-3-pyrazoleacetonitrile
- 5-N-[3-(5-amino-4-cyano-1-phenylpyrazol-3-yl)propyl]pyridine-2,5-dicarboxamide
Uniqueness
N-[3-(5-amino-4-cyano-1-phenylpyrazol-3-yl)propyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and cyano groups on the pyrazole ring enhances its potential as a versatile synthetic intermediate and a bioactive molecule .
Propriétés
IUPAC Name |
N-[3-(5-amino-4-cyano-1-phenylpyrazol-3-yl)propyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-11(21)18-9-5-8-14-13(10-16)15(17)20(19-14)12-6-3-2-4-7-12/h2-4,6-7H,5,8-9,17H2,1H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNXWGAEMDGMNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCC1=NN(C(=C1C#N)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















